Antiviral Potency Against Four Viruses: 7-O-Galloyltricetiflavan vs. 7,4′-Di-O-galloyltricetiflavan in CPE Reduction Assays
In the seminal isolation study, 7-O-galloyltricetiflavan (compound 1) was directly compared with its 7,4′-di-O-galloyl analog (compound 2) in cytopathic effect (CPE) reduction assays against four viruses. The mono-galloylated compound demonstrated consistently superior potency: IC₅₀ values of 5 µg/mL (RSV), 15.7 µg/mL (H1N1), 12.5 µg/mL (Cox B3), and 30 µg/mL (HSV-1), versus 10, 30, 25, and 20 µg/mL respectively for the di-galloyl analog [1]. This represents an approximately 2-fold advantage against RSV, H1N1, and Cox B3, with the notable exception of HSV-1 where the di-galloyl compound was more potent [1].
vs. di-O-galloyl: 10, 30, 25, 20 µg/mL
| Evidence Dimension | Antiviral IC₅₀ in CPE reduction assay (µg/mL) |
|---|---|
| Target Compound Data | RSV: 5; H1N1: 15.7; Cox B3: 12.5; HSV-1: 30 |
| Comparator Or Baseline | 7,4′-di-O-Galloyltricetiflavan: RSV: 10; H1N1: 30; Cox B3: 25; HSV-1: 20 |
| Quantified Difference | ~2-fold more potent against RSV, H1N1, Cox B3; ~1.5-fold less potent against HSV-1 |
| Conditions | CPE reduction assay; MTT cytotoxicity evaluation in cultured cell lines; compounds isolated from methanol extract of Pithecellobium clypearia leaves |
Why This Matters
Procurement of the mono-galloyl compound rather than the di-galloyl analog is justified when RSV, H1N1, or Cox B3 are the primary antiviral targets, as the 2-fold potency differential directly impacts hit expansion and SAR campaign starting points.
- [1] Li, Y., Leung, K.-T., Yao, F., Ooi, L. S. M., & Ooi, V. E. C. (2006). Antiviral flavans from the leaves of Pithecellobium clypearia. Journal of Natural Products, 69(5), 833–835. View Source
